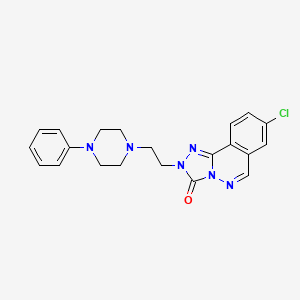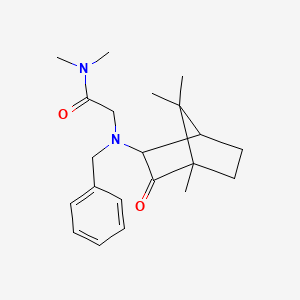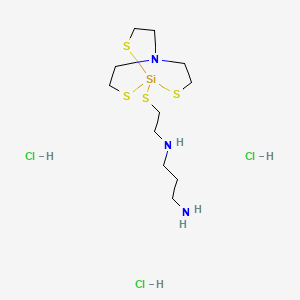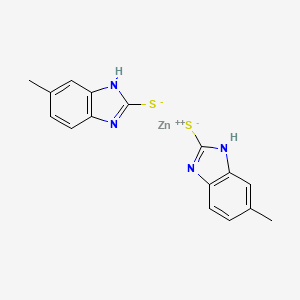
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a central nervous system agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multiple steps:
Formation of the Triazolophthalazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolophthalazine core.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the triazolophthalazine core with 2-(4-phenyl-1-piperazinyl)ethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal activity and exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the chlorine and piperazine moieties.
8-Chloro-1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the piperazine moiety.
2-(4-Phenyl-1-piperazinyl)ethyl derivatives: Lacks the triazolophthalazine core.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to the presence of both the triazolophthalazine core and the 2-(4-phenyl-1-piperazinyl)ethyl moiety, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
124556-75-8 |
|---|---|
Molecular Formula |
C21H21ClN6O |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
8-chloro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-7-19-16(14-17)15-23-28-20(19)24-27(21(28)29)13-10-25-8-11-26(12-9-25)18-4-2-1-3-5-18/h1-7,14-15H,8-13H2 |
InChI Key |
MOABCSGQJGXIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















